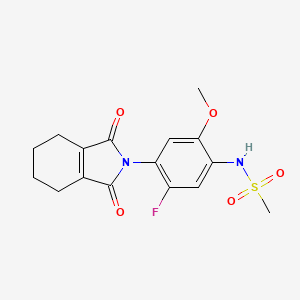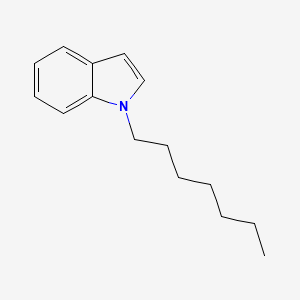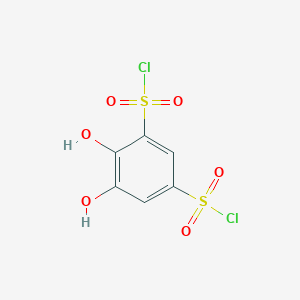
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- is a chemical compound with the molecular formula C6H4Cl2O6S2. It is a derivative of benzene and contains two sulfonyl chloride groups and two hydroxyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- can be synthesized through the sulfonation of benzene derivatives followed by chlorination. The typical synthetic route involves the reaction of benzene with sulfuric acid to introduce sulfonic acid groups, followed by the conversion of these groups to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy- involves large-scale sulfonation and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones or reduction to form dihydroxy derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of sulfonic acid groups.
Phosphorus Pentachloride (PCl5): Another chlorinating agent for converting sulfonic acids to sulfonyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactivity with nucleophiles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy- involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic and readily react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical processes, including the modification of proteins and the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonyl chloride: Lacks the hydroxyl groups present in 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy-.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains sulfonic acid groups instead of sulfonyl chlorides.
Uniqueness
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- is unique due to the presence of both sulfonyl chloride and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
126588-10-1 |
|---|---|
Molecular Formula |
C6H4Cl2O6S2 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
4,5-dihydroxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2O6S2/c7-15(11,12)3-1-4(9)6(10)5(2-3)16(8,13)14/h1-2,9-10H |
InChI Key |
QVNWKDFATVCOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

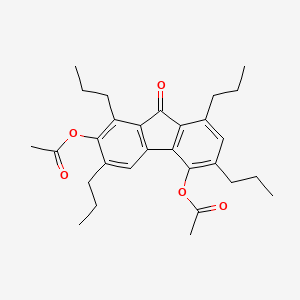
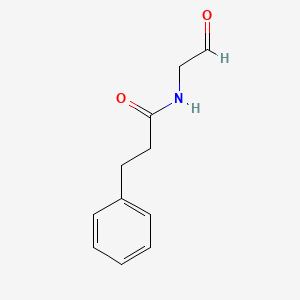
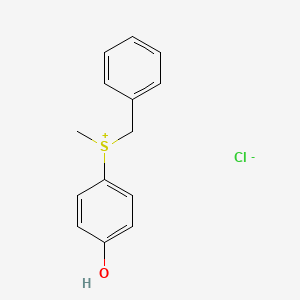
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
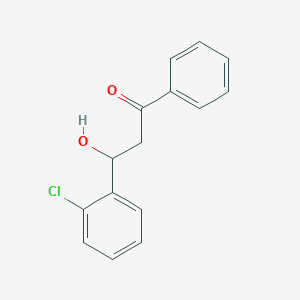

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

